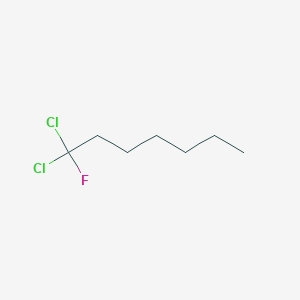

1,1-Dichloro-1-fluoroheptane

Vue d'ensemble

Description

1,1-Dichloro-1-fluoroheptane is a chemical compound . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .

Synthesis Analysis

1,1-Dichloro-1-fluoroethane can be produced by reacting hydrofluoric acid with 1,1,1-trichloroethane . The reaction can be improved by using a perfluoroalkanesulphonic acid, in particular trifluoromethanesulphonic acid, as a catalyst .Molecular Structure Analysis

The this compound molecule contains a total of 22 bond(s). There are 9 non-H bond(s) and 4 rotatable bond(s) .Chemical Reactions Analysis

1,1-Dichloro-1-fluoroethane is a haloalkane with the formula C2H3Cl2F . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .Physical And Chemical Properties Analysis

1,1-Dichloro-1-fluoroethane can be a non-flammable, colourless liquid under room-temperature atmospheric conditions . The compound is very volatile with a boiling point of 32°C . Its critical temperature is near 204°C . Its smell has been described as “usually ethereal” (like ether) .Applications De Recherche Scientifique

Infrared Absorption and Atmospheric Monitoring

1,1-Dichloro-1-fluoroethane (a related compound) is utilized in applications such as foam blowing and precision cleaning but is being phased out due to its ozone-depleting potential. Research on its infrared absorption cross sections is crucial for monitoring its concentration in the atmosphere, aiding in environmental protection efforts (Harrison, 2019).

Organic Synthesis and Chemical Reactions

- Studies on the thermal decomposition of certain hepta(methoxycarbonyl) compounds in the presence of allyl or propargyl halides have highlighted the role of 1,1-Dichloro-1-fluoroheptane in forming pyrazolines or pyrazoles, indicating its importance in synthetic organic chemistry (Tomilov et al., 2012).

- Research into the efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles showcases the potential of using fluorinated compounds like this compound in creating reactive intermediates for organosilicon chemistry (Sen et al., 2007).

Material Science and Polymer Chemistry

- New polyunsaturated organosilicon dendrimers based on 1,1-diethynyl- and 1-vinyl-1-ethynylsilacycloalkanes have been synthesized, demonstrating the utility of halogenated compounds in the development of advanced materials (Zhilitskaya et al., 2006).

- The synthesis and structural study of fluorinated telomers, including reactions with 1,1-difluoro-2-chloroethylene, point towards the significance of fluorinated compounds in producing materials with unique properties (Guiot et al., 2002).

Environmental Chemistry and Pollution Control

- Aliphatic Carbon-Fluorine bond activation studies using transition metal complexes highlight methods for the disposal or transformation of fluorocarbons, contributing to environmental sustainability efforts (Kraft et al., 2000).

Mécanisme D'action

Target of Action

As a haloalkane, it may interact with various biological molecules .

Mode of Action

Haloalkanes generally interact with biological systems through their halogen atoms, which can participate in various chemical reactions .

Pharmacokinetics

The in vivo metabolic constants for HCFC-141b were determined using a physiologically based pharmacokinetic model .

Result of Action

It’s known that haloalkanes can cause various biological effects, depending on their specific structures and the biological systems they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Dichloro-1-fluoroheptane. For instance, its volatility can affect its distribution in the environment and its potential for inhalation exposure .

Safety and Hazards

1,1-Dichloro-1-fluoroethane may be incompatible with strong oxidizing and reducing agents. May be incompatible with some amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . An explosion occurred when an emptied drum of this compound was cut into by a grinder; may be more flammable than once thought .

Orientations Futures

1,1-Dichloro-1-fluoroethane is mainly used as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a class 2 ozone depleting substance undergoing a global phaseout from production and use under the Montreal Protocol since the late 1990s . It is being replaced by HFCs within some applications .

Propriétés

IUPAC Name |

1,1-dichloro-1-fluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXOCTRNGMJBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)

![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)

![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)

![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)

![methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-1-(4-fluorophenyl)pyrrole-2-carboxylate](/img/structure/B3041041.png)

![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)

![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)

![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)